7-Methyl-1-(4-methylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 7-Methyl-1-(4-methylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15564761
InChI: InChI=1S/C24H18N2O3/c1-14-6-9-16(10-7-14)21-20-22(27)17-13-15(2)8-11-18(17)29-23(20)24(28)26(21)19-5-3-4-12-25-19/h3-13,21H,1-2H3
SMILES:
Molecular Formula: C24H18N2O3
Molecular Weight: 382.4 g/mol

7-Methyl-1-(4-methylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC15564761

Molecular Formula: C24H18N2O3

Molecular Weight: 382.4 g/mol

* For research use only. Not for human or veterinary use.

7-Methyl-1-(4-methylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C24H18N2O3
Molecular Weight 382.4 g/mol
IUPAC Name 7-methyl-1-(4-methylphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C24H18N2O3/c1-14-6-9-16(10-7-14)21-20-22(27)17-13-15(2)8-11-18(17)29-23(20)24(28)26(21)19-5-3-4-12-25-19/h3-13,21H,1-2H3
Standard InChI Key RPRAWPSXIGUPCK-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=C(C3=O)C=C(C=C5)C

Introduction

7-Methyl-1-(4-methylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the chromeno[2,3-c]pyrrole class of molecules. This compound is characterized by its intricate structure, which includes a chromene ring fused to a pyrrole ring, along with additional substituents such as a methyl group and a pyridin-2-yl group. The presence of these diverse functional groups suggests potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Methods

The synthesis of 7-Methyl-1-(4-methylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step reactions that require careful control of conditions to achieve high yields and purity. Common methods include condensation reactions between appropriately substituted chromene and pyrrole precursors, often facilitated by catalysts or under microwave irradiation.

Synthesis StepReagents and Conditions
Formation of Chromene PrecursorSalicylaldehyde, 4-methylphenylacetic acid, piperidine, reflux in ethanol
Pyrrole Ring FormationPyridin-2-ylacetonitrile, sodium ethoxide, DMF
Final CondensationChromene and pyrrole precursors, piperidine, microwave irradiation

Biological and Pharmacological Activities

Research into the biological activities of 7-Methyl-1-(4-methylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is ongoing, with potential applications in drug discovery. The compound's unique structure suggests it could interact with various biological targets, including enzymes and receptors.

ActivityDescription
Antioxidant ActivityPotential to scavenge free radicals, contributing to antioxidant effects
Anti-inflammatory ActivityPossible inhibition of inflammatory pathways, though detailed studies are needed
Antimicrobial ActivityPreliminary evidence suggests activity against certain microorganisms

Materials Science Applications

Beyond biological applications, compounds like 7-Methyl-1-(4-methylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may have roles in materials science due to their optical and electronic properties. The chromene and pyrrole rings can contribute to interesting photophysical behaviors, making them candidates for use in optoelectronic devices.

PropertyPotential Application
FluorescenceOptical sensing and imaging
ConductivityOrganic electronics and solar cells

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